3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Overview
Description
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridin-2(1H)-ones with monochloroacetic chloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the original compound.
Scientific Research Applications
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused ring system and are known for their potential as kinase inhibitors.
Uniqueness
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its specific oxazine ring fusion, which imparts distinct chemical and biological properties
Biological Activity
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₇H₈N₂O
- Molecular Weight : 150.13 g/mol
- CAS Number : 2155874-58-9
- Structure : The compound features a pyrido[2,3-b][1,4]oxazine core which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into specific activities and mechanisms of action.
Anticancer Activity
A study highlighted the potential of pyrido derivatives as anticancer agents. Specifically, compounds with structural similarities to this compound have shown significant inhibitory effects on various cancer cell lines:
Compound | Cancer Type | IC₅₀ (µM) | Reference |
---|---|---|---|
Compound A | HepG-2 (Liver) | 0.6 | |
Compound B | HCT-116 (Colon) | 5.9 | |
Compound C | PC-3 (Prostate) | 7.0 |
These findings suggest that modifications to the core structure can enhance anticancer efficacy.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrido[2,3-b][1,4]oxazine exhibit antimicrobial properties against various pathogens. For instance:
- Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Effects
Research has indicated that certain derivatives possess anti-inflammatory properties by modulating immune responses. For example:
- Study Findings : In models of induced inflammation, compounds demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine ring. Key observations include:
- Substituent Effects : Methyl groups at specific positions enhance solubility and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets.
Case Studies
- Antitumor Efficacy in Vivo :
- A recent study evaluated the antitumor efficacy of a related compound in mouse models. Results indicated a reduction in tumor size by approximately 50% compared to control groups.
- Immunomodulatory Effects :
- Another investigation focused on the immunomodulatory effects of pyrido derivatives in animal models. The results showed enhanced immune response without significant toxicity.
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-4-3-5-10-7(6)13-9/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHSAFBKBDGEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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